2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol
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Overview
Description
2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol is an organic compound belonging to the class of piperidines It is characterized by the presence of a piperidine ring substituted with four methyl groups and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction using the Wolff-Kishner reaction.
Introduction of the Oxirane Group: The oxirane group can be introduced via epoxidation of an appropriate alkene precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxirane group to diols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Oxone, m-CPBA
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia, amines, thiols
Major Products
Hydroxylamines: Formed through oxidation reactions
Diols: Formed through reduction of the oxirane group
Substituted Piperidines: Formed through nucleophilic substitution reactions
Scientific Research Applications
2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of light stabilizers for polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol involves its interaction with molecular targets through its functional groups. The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity underlies its potential biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the oxirane group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another similar compound with a hydroxyl group instead of the oxirane group.
Properties
CAS No. |
52722-87-9 |
---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-(oxiran-2-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C12H23NO2/c1-11(2)5-9(14)6-12(3,4)13(11)7-10-8-15-10/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
GOWWQRAEWBATLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1CC2CO2)(C)C)O)C |
Origin of Product |
United States |
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